2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an oxetane group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with oxetan-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxetanones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(oxetan-3-yl)-6-(trifluoromethyl)pyridine
- 2-fluoro-4-(oxetan-3-yl)pyridine
- 3-bromo-2-(oxetan-3-yloxy)pyridine
Uniqueness
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the oxetane and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features, including the oxetane ring and trifluoromethyl group. These characteristics may contribute to its biological activity, making it a candidate for various pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C₉H₈F₃N₁O
- CAS Number : 2200687-87-0
The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in key physiological processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs). For instance, studies have shown that pyridine derivatives can modulate COX activity, potentially leading to anti-inflammatory effects. The introduction of electron-withdrawing groups like trifluoromethyl enhances this activity by stabilizing the transition state during enzyme catalysis .
Biological Evaluation
A series of in vitro and in vivo studies have been conducted to evaluate the biological effects of this compound. These studies focus on its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
In a recent study examining related pyridine derivatives, compounds demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . Although specific data for this compound is limited, the structural similarities suggest potential for similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing pyridine rings has been documented extensively. The introduction of fluorine atoms has been shown to enhance antibacterial activity by improving drug binding affinity and penetration through bacterial biofilms . While direct studies on this compound are scarce, its structural framework aligns with known bioactive compounds in this category.
Case Studies
- Case Study on Enzyme Interaction :
- Antiviral Potential :
Research Findings Summary Table
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-8(13-3-6)15-7-4-14-5-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADWPWSMQEFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.